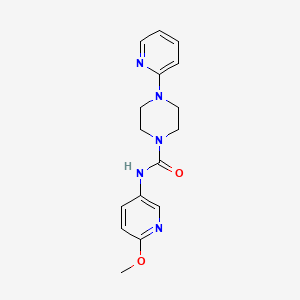
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as AG-879, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The overexpression of EGFR is commonly observed in various types of cancer, including lung, breast, and head and neck cancers. Therefore, EGFR has become an attractive target for cancer therapy.
Mécanisme D'action
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the activation of the receptor and downstream signaling pathways. This leads to the inhibition of cell proliferation and survival in cancer cells that depend on EGFR signaling for their growth.
Biochemical and physiological effects:
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have several biochemical and physiological effects on cancer cells. These include the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and sensitization to chemotherapy and radiation therapy. Moreover, N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is its selectivity for EGFR tyrosine kinase, which minimizes off-target effects. Moreover, N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have minimal toxicity to normal cells, which makes it a safer option for cancer therapy. However, one of the limitations of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide. Another area of interest is the investigation of the combination of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide with other targeted therapies or immunotherapies for the treatment of cancer. Moreover, the identification of biomarkers that can predict the response to N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can help in the selection of patients who are most likely to benefit from this treatment. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can enhance its therapeutic potential.
Méthodes De Synthèse
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the preparation of 3-ethynylphenylboronic acid, which is then reacted with 3,4-dihydroisochromene-3-carboxylic acid to yield the intermediate product. The final step involves the coupling of the intermediate product with an amine derivative to form N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide.
Applications De Recherche Scientifique
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been extensively studied for its potential application in cancer therapy. Several studies have demonstrated that N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can inhibit the growth and proliferation of cancer cells that overexpress EGFR. Moreover, N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance the efficacy of these treatments.
Propriétés
IUPAC Name |
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-2-12-6-5-8-14(10-12)19-17(20)16-11-13-7-3-4-9-15(13)18(21)22-16/h1,3-10,16H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYZDDSOENQIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B7546457.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)

![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)
![2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546491.png)
![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)
![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)


